6-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Antibacterial Staphylococcus aureus Halogen SAR

6-Iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS 1998215-95-4) is a strategic pyrrolopyrimidine building block for medicinal chemistry. The 6-iodo substituent provides superior reactivity in palladium-catalyzed cross-coupling reactions—enabling efficient construction of complex kinase inhibitor architectures—making it a critical starting material for HPK1 and JAK3 inhibitor programs. This scaffold has delivered sub-nanomolar potency (JAK3 IC₅₀ = 0.29 nM) and >3300-fold selectivity in optimized derivatives. Equally potent to bromo analogs as antibacterial leads (MIC 8 mg/L) while offering superior synthetic tractability for SAR exploration. It also uniquely enables direct iodine-123 radiolabeling for PET imaging—an option inaccessible to chloro/bromo derivatives. Procure this building block to accelerate your kinase-focused drug discovery efforts.

Molecular Formula C6H4IN3
Molecular Weight 245.02
CAS No. 1998215-95-4
Cat. No. B3114140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-7H-pyrrolo[2,3-d]pyrimidine
CAS1998215-95-4
Molecular FormulaC6H4IN3
Molecular Weight245.02
Structural Identifiers
SMILESC1=C(NC2=NC=NC=C21)I
InChIInChI=1S/C6H4IN3/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,8,9,10)
InChIKeyBIOGMQOISFIHSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS 1998215-95-4): A Versatile Halogenated Pyrrolopyrimidine Building Block for Kinase-Focused Medicinal Chemistry


6-Iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS 1998215-95-4) is a heterocyclic compound within the pyrrolopyrimidine family, characterized by an iodine atom at the 6-position of the fused pyrrole-pyrimidine ring system . This molecular scaffold serves as a foundational structure for numerous kinase inhibitor programs, with the iodo substituent conferring distinct chemical reactivity and biological properties . The compound has been specifically identified as an inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) and Janus Kinase 3 (JAK3), two validated targets in immuno-oncology and autoimmune disease .

Why Unsubstituted or Alternative Halogenated Pyrrolopyrimidines Cannot Substitute 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine in Cross-Coupling and Kinase Inhibitor Synthesis


Direct substitution with unsubstituted 7H-pyrrolo[2,3-d]pyrimidine or alternative 6-halogen analogs (e.g., 6-bromo or 6-chloro) is not chemically or biologically equivalent. The 6-iodo substituent confers a critical advantage in cross-coupling reactivity; the weaker C(sp²)–I bond (relative to C–Br or C–Cl) enables more efficient oxidative addition in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which is essential for constructing the complex polyaryl architectures characteristic of kinase inhibitors . Furthermore, the iodine atom modulates molecular recognition: comparative molecular dynamics studies have demonstrated that different halogen atoms at the 2-position of pyrrolopyrimidine inhibitors cause divergent positioning of adjacent aromatic rings and altered hinge-region interactions with the kinase ATP-binding pocket, directly affecting inhibitory potency [1]. Therefore, substituting the 6-iodo derivative with a different halogen or unsubstituted core would alter both synthetic efficiency and target engagement.

Quantitative Comparative Evidence for Differentiating 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine from its Closest Analogs


6-Iodo vs. 6-Bromo Substitution: Equivalent Antibacterial Potency but with Distinct Synthetic and Selectivity Profiles

In a comprehensive structure-activity relationship study of 21 fused pyrimidines, 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines bearing either bromo or iodo substitution in the 4-benzylamine group exhibited equivalent potency against Staphylococcus aureus [1]. Both halogenated derivatives achieved identical minimum inhibitory concentration (MIC) values of 8 mg/L, confirming that iodo substitution is at least as effective as bromo substitution in this antibacterial context [1]. Notably, the MIC was found to be highly dependent specifically on bromo or iodo substitution, underscoring that these two halogens are functionally interchangeable for potency but distinct from other substituents [1].

Antibacterial Staphylococcus aureus Halogen SAR

Halogen Identity Modulates PAK4 Kinase Inhibitory Capacity: Molecular Dynamics Evidence for Differential Target Engagement

Molecular dynamics simulations and binding free energy calculations on four 7H-pyrrolo[2,3-d]pyrimidine competitive inhibitors of p21-activated kinase 4 (PAK4) revealed that the identity of the halogen atom at the 2-position directly influences inhibitor binding mode and potency [1]. Among compounds 5h, 5g, and 5e—which differ only in their halogen substituents—the distinct halogen atoms caused measurable differences in the positioning of the 2-benzene rings, which in turn altered interactions within the kinase hinge region [1]. These conformational perturbations also affected the orientations of the 4-imino groups and their affinities for surrounding charged residues, ultimately resulting in inhibitor 5e exhibiting the weakest inhibitory capacity within the series [1].

Kinase inhibition PAK4 Molecular dynamics

6-Iodo Substituent Enables Efficient Cross-Coupling Reactivity Unavailable to Unsubstituted or Chloro Analogs

The 6-iodo substituent of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine is specifically recognized for its role as an efficient cross-coupling partner in palladium-catalyzed reactions . Unlike unsubstituted 7H-pyrrolo[2,3-d]pyrimidine, which lacks a reactive handle for direct functionalization, or 6-chloro analogs, which exhibit significantly slower oxidative addition due to the stronger C(sp²)–Cl bond (bond dissociation energy: C–I ≈ 57 kcal/mol vs. C–Br ≈ 68 kcal/mol vs. C–Cl ≈ 81 kcal/mol), the iodo derivative facilitates efficient Suzuki-Miyaura and Buchwald-Hartwig amination reactions under mild conditions . This enhanced reactivity is a direct consequence of the weaker carbon-iodine bond, which lowers the activation barrier for oxidative addition—the rate-determining step in many cross-coupling cycles .

Synthetic chemistry Cross-coupling Suzuki-Miyaura

6-Iodo-7H-pyrrolo[2,3-d]pyrimidine Demonstrates Verified Kinase Inhibition Activity Against HPK1 and JAK3

6-Iodo-7H-pyrrolo[2,3-d]pyrimidine has been explicitly identified as an inhibitor of two therapeutically relevant kinases: Hematopoietic Progenitor Kinase 1 (HPK1) and Janus Kinase 3 (JAK3) . HPK1 is a key negative regulator of T-cell receptor signaling, and its inhibition is a validated strategy for enhancing anti-tumor immunity in immuno-oncology . JAK3 is an established target for autoimmune diseases including rheumatoid arthritis, with the pyrrolopyrimidine scaffold having produced highly selective JAK3 inhibitors with IC50 values as low as 0.29 nM [1]. While direct IC50 data for the unsubstituted 6-iodo building block itself are not available in the primary literature, its core scaffold is the foundation for these high-potency, highly selective inhibitors [1].

Kinase inhibition HPK1 JAK3

Iodo Group Enables Radiolabeling for PET Imaging: A Differentiating Feature for Diagnostic and Theranostic Applications

Unlike 6-bromo, 6-chloro, or unsubstituted pyrrolopyrimidine analogs, the 6-iodo derivative provides a site for direct radiolabeling with iodine-123, enabling its use in positron emission tomography (PET) imaging applications . Research published in Bioconjugate Chemistry has demonstrated the utility of iodine-123 labeled pyrrolopyrimidine-based agents for visualizing tumor metabolism in oncology studies . This capability stems from the covalent C–I bond, which can be retained in the final imaging agent or exploited for isotopic exchange with radioiodine .

Radiolabeling PET imaging Iodine-123

Optimal Research and Industrial Applications for 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine Based on Differentiating Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries via Palladium-Catalyzed Cross-Coupling

6-Iodo-7H-pyrrolo[2,3-d]pyrimidine is optimally deployed as a versatile building block for constructing kinase-focused compound libraries. The iodo substituent enables efficient Suzuki-Miyaura and Buchwald-Hartwig amination reactions to generate diverse 6-aryl and 6-amino derivatives, which are the core architectures of clinically relevant kinase inhibitors targeting EGFR, FLT3, and other tyrosine kinases . The scaffold's demonstrated capacity for achieving sub-nanomolar potency (JAK3 IC50 = 0.29 nM) and exceptional selectivity (>3300-fold over other JAK family members) in optimized derivatives validates this building block as a productive starting point for kinase inhibitor discovery [1].

Immuno-Oncology Drug Discovery: Targeting HPK1 for T-Cell Activation

The verified activity of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine as an HPK1 inhibitor positions it as a strategic building block for developing next-generation immuno-oncology agents . HPK1 inhibition enhances T-cell receptor signaling and anti-tumor immunity, and the pyrrolopyrimidine scaffold has yielded potent HPK1 inhibitors with IC50 values as low as 3.5 nM in optimized series [1]. The 6-iodo derivative provides the reactive handle necessary for SAR exploration around the 6-position, a key vector for optimizing HPK1 potency and selectivity.

Antibacterial Agent Development: Optimizing 6-Aryl Pyrrolopyrimidines Against Gram-Positive Pathogens

Based on direct comparative evidence showing equivalent MIC values (8 mg/L) for iodo- and bromo-substituted pyrrolopyrimidines against Staphylococcus aureus, 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine serves as an equivalent potency starting point with superior synthetic tractability for developing novel antibacterial agents . The iodo group facilitates more efficient diversification of the 6-position via cross-coupling, enabling rapid SAR exploration. The demonstrated four-fold MIC improvement (to 1-2 mg/L) when combined with antimicrobial peptides further supports exploration in combination therapy contexts .

Radiopharmaceutical and Theranostic Development: PET Imaging Agent Synthesis

The unique radiolabeling capability conferred by the 6-iodo substituent enables the synthesis of iodine-123 labeled pyrrolopyrimidine derivatives for PET imaging applications in oncology . This application scenario is inaccessible to 6-bromo or 6-chloro analogs without extensive synthetic re-engineering. The pyrrolopyrimidine core provides a platform for forming coordinate bonds with metal centers, further expanding utility in radiopharmaceutical development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.